
4-Chloronicotinaldehyde
Overview
Description
4-Chloronicotinaldehyde (CAS 114077-82-6), with the molecular formula C₆H₄ClNO, is a pyridine derivative featuring a chlorine substituent at position 4 and an aldehyde group at position 2. Key physicochemical properties include:
- Molecular Weight: 141.56 g/mol
- Density: 1.332 g/cm³
- Boiling Point: 228.75°C
- Vapor Pressure: 0.072 mmHg at 25°C .
This compound is widely utilized in organic synthesis, particularly in the preparation of conformationally restricted nicotine analogues. For example, Zhai et al. (2006) employed it as a precursor for tricyclic nicotine derivatives via metal-free intramolecular [3+2] cycloadditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloronicotinaldehyde can be synthesized through several methods. Another method involves the reaction of 4-chloropyridine with formyl chloride in the presence of an acid-binding agent .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving 4-chloropyridine and various reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronicotinic acid.
Reduction: It can be reduced to form 4-chloronicotinalcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: 4-Chloronicotinic acid.
Reduction: 4-Chloronicotinalcohol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Chloronicotinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloronicotinaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neuronal excitability and cell signaling mechanisms . Its effects are mediated through its ability to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and neuronal function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variation: Halogen and Functional Group Derivatives
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Chloronicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom on the pyridine ring and an aldehyde functional group. Its molecular formula is C6H4ClN, and it has a molecular weight of approximately 143.55 g/mol. The structure significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the nervous system. The compound has been shown to bind selectively to nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and neuroprotection.
Binding Affinity
- α7 nAChR : Exhibits high binding affinity (K_i > 100 µM).
- α4β2 nAChR : Moderate binding affinity (K_i = 12.2 µM) .
These interactions suggest a potential role in modulating neurotransmitter release, which could be beneficial in treating neurodegenerative diseases.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in oncology .
- Neuroprotective Effects : Its interaction with nAChRs may confer protective effects against neurodegeneration, potentially useful in conditions like Alzheimer's disease.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Immunogenic Studies : Janda et al. utilized this compound as a hapten to develop nicotine vaccines. Immunization studies showed high antibody titers, indicating its potential use in vaccine development against nicotine addiction .
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit cancer cell growth through apoptosis induction, although specific pathways remain to be elucidated .
- Neuropharmacological Studies : The compound's ability to modulate nAChRs suggests it may play a role in enhancing cognitive functions or providing neuroprotection in models of neurodegeneration .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Binding Affinity (α4β2) |
---|---|---|---|---|
This compound | C6H4ClN | Yes | Yes | K_i = 12.2 µM |
2-Bromo-4-chloronicotinaldehyde | C6H3BrClN | Yes | Moderate | K_i = Not specified |
2-Chloronicotinaldehyde | C6H5ClN | Moderate | Low | K_i = Not specified |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Chloronicotinaldehyde and its oxime derivatives?
- Methodological Answer : The synthesis typically involves chlorination of nicotinaldehyde derivatives under controlled conditions. For oxime formation, hydroxylamine hydrochloride is reacted with this compound in a polar solvent (e.g., ethanol) at reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Characterization by -NMR and FT-IR confirms the aldehyde-to-oxime conversion .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry place away from oxidizers. Emergency protocols include immediate flushing with water for skin/eye contact and consultation with safety data sheets (SDS) for spill management .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Key techniques include:
- -NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and aromatic signals in δ 7.5–8.5 ppm.
- FT-IR : Strong absorption at ~1700 cm (C=O stretch) and ~1600 cm (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z 155 (M) for CHClNO. Calibration with NIST-standard references ensures accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For oxime formation, kinetic studies (e.g., HPLC monitoring) identify optimal reaction times. Solvent-free microwave-assisted synthesis has shown 15–20% yield improvement compared to traditional reflux .
Q. What statistical methods address discrepancies in experimental data from this compound studies?
- Methodological Answer : Apply ANOVA to compare batch-to-batch variability. For outlier detection, use Grubbs’ test. Standard deviation error bars in kinetic plots (e.g., reaction rate vs. temperature) highlight significant differences. Meta-analyses of published datasets can resolve contradictions in reaction efficiency .
Q. How to resolve literature contradictions regarding this compound’s reactivity in nucleophilic reactions?
- Methodological Answer : Conduct controlled experiments isolating variables (e.g., solvent effects, steric hindrance). Compare reactivity with structurally similar aldehydes (e.g., 4-Chlorobenzaldehyde) under identical conditions. Use computational chemistry (DFT calculations) to model transition states and identify electronic factors influencing reactivity .
Q. What strategies ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks (ELNs). Validate scalability via pilot batches (1–10 g scale) with rigorous purity checks (HPLC ≥98%). Collaborate with platforms like NFDI4Chem for FAIR data sharing and reproducibility audits .
Q. Data Management and Reporting
- For Basic Research : Maintain raw data in appendices (e.g., NMR spectra, chromatograms) with processed data in the main text. Use tools like Chemotion ELN for traceability .
- For Advanced Research : Publish datasets in repositories like RADAR4Chem, ensuring compliance with FAIR principles. Include error margins (e.g., ±5% for yields) and statistical confidence intervals (e.g., 95% CI) .
Properties
IUPAC Name |
4-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMBQRXOMOMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554984 | |
Record name | 4-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114077-82-6 | |
Record name | 4-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloronicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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